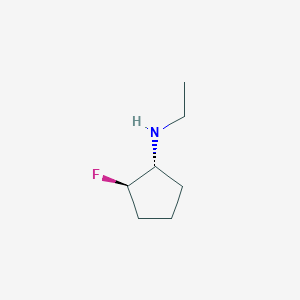

(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine

Vue d'ensemble

Description

(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine, also known as EF-CP, is an organic compound belonging to the family of cyclic amines. It is a colorless and odorless liquid with a boiling point of 140°C. EF-CP has been studied for its chemical, biological and physiological properties and has been found to have a wide range of applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Characterization

One significant area of scientific research involving "(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine" focuses on the synthesis of optically active fluorocyclopentanamines and their derivatives. For instance, the synthesis of optically active vicinal fluorocyclopentanols, which can be further converted to fluorocyclopentanamines, has been achieved through enzymatic deracemization. This process involves kinetically controlled deracemization in the presence of lipases in organic media, leading to high enantioselectivities and good yields for all substrates. The absolute configurations of these compounds were determined using established rules and chemical correlation, highlighting the importance of enzyme-substrate interaction in the synthesis process (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).

Mechanistic Studies and Catalysis

Research has also explored the catalytic applications of compounds structurally related to "(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine". For example, ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds has been demonstrated using complexes that facilitate the incorporation of fluorine into organic molecules with high enantioselectivity. Such studies provide insights into the mechanism of electrophilic fluorination and the role of catalysts in enhancing reaction efficiency and selectivity, which are crucial for the development of novel fluorinated pharmaceuticals and agrochemicals (Althaus, Becker, Togni, & Mezzetti, 2007).

Applications in Medicinal Chemistry

The structural motif present in "(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine" is also explored in the context of medicinal chemistry. For example, the synthesis of novel melanin-concentrating hormone receptor 1 antagonists based on the 3-aminomethylquinoline derivative, which includes modifications to reduce undesired activities such as hERG K(+) channel inhibition. Such studies contribute to the development of compounds with potential therapeutic applications, demonstrating the relevance of this structural class in drug discovery (Kasai et al., 2012).

Advanced Materials Research

Research in advanced materials also utilizes compounds related to "(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine". For instance, the synthesis of high Tg and organosoluble aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties for blue-light-emitting materials involves the incorporation of naphthylamine-derived aromatic dicarboxylic acids. These materials showcase the potential of such compounds in the development of optoelectronic devices, highlighting the broad applicability of this chemical class beyond traditional pharmaceutical and agrochemical domains (Liou, Hsiao, Chen, & Yen, 2006).

Propriétés

IUPAC Name |

(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-2-9-7-5-3-4-6(7)8/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBBXSLLIOJWTQ-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1CCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N-ethyl-2-fluorocyclopentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

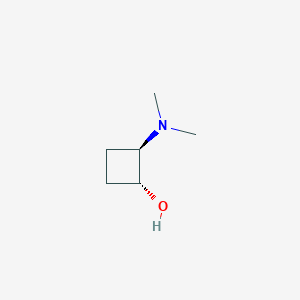

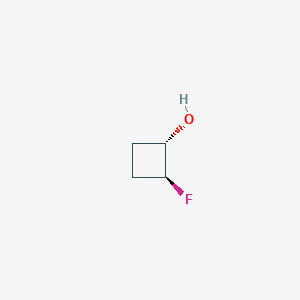

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)

![trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B1485737.png)

![1-({Methyl[2-(methylamino)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485739.png)

![1-(3-{[(1-Hydroxycyclobutyl)methyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1485741.png)

![1-{[(4-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485742.png)

![1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485743.png)

![1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485744.png)

![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)

![4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485747.png)

![1-{[(2-Methoxy-5-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485749.png)

![1-[(Dibutylamino)methyl]cyclobutan-1-ol](/img/structure/B1485750.png)

![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)